(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid is a complex organic compound known for its diverse applications in scientific research This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid typically involves multiple steps:
Formation of the Quinoxaline Core: The initial step often involves the condensation of an ortho-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring.
Introduction of the Sulfonylamino Group: The quinoxaline derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonylamino group.
Attachment of the Acetic Acid Moiety: Finally, the sulfonylamino-quinoxaline is treated with bromoacetic acid under basic conditions to attach the acetic acid group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Hydroxy-quinoxaline derivatives.
Substitution: Amino-quinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be studied for their unique properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The sulfonylamino group can interact with active sites of enzymes, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial, such as cancer or bacterial infections.
Industry
In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures.
Mechanism of Action
The mechanism of action of (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid involves its interaction with molecular targets such as enzymes. The sulfonylamino group can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: Lacks the sulfonylamino and acetic acid groups, making it less reactive.
6-Sulfonylamino-quinoxaline: Similar structure but without the acetic acid moiety.
Quinoxaline-2-carboxylic acid: Contains a carboxylic acid group but lacks the sulfonylamino group.
Uniqueness
(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility. This makes it particularly valuable in research and industrial applications where specific reactivity is required.
Properties
IUPAC Name |
2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6S/c14-8(15)4-11-20(18,19)5-1-2-6-7(3-5)13-10(17)9(16)12-6/h1-3,11H,4H2,(H,12,16)(H,13,17)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZUIFYTNMKFAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366436 |
Source
|
Record name | N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24784741 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
112170-26-0 |
Source
|
Record name | N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.